molecular formula C4H8ClNO B1368819 2-chloro-N-methylpropanamide CAS No. 42275-47-8

2-chloro-N-methylpropanamide

Cat. No. B1368819
CAS RN: 42275-47-8
M. Wt: 121.56 g/mol
InChI Key: NKUQJMNRULPRAM-UHFFFAOYSA-N
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Description

2-Chloro-N-methylpropanamide is a chemical compound with the CAS Number 42275-47-8 . Its molecular weight is 121.57 . The IUPAC name for this compound is 2-chloro-N-methylpropanamide . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2-chloro-N-methylpropanamide is C4H8ClNO . The InChI code for this compound is 1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) .


Physical And Chemical Properties Analysis

2-Chloro-N-methylpropanamide is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Antihistaminic and Biological Activities

2-Chloro-N-methylpropanamide derivatives have been investigated for their antihistaminic and anticholinergic activities, particularly in the context of isolated guinea pig ileum tissues. Such studies explore the potential therapeutic applications of these compounds in the treatment of allergies and related conditions (Arayne et al., 2017).

Monitoring Oxidative Environment in Pharmaceuticals

A stable degradant of 2,2'-Azobis(2-methylpropanenitrile), a compound related to 2-chloro-N-methylpropanamide, has been characterized for its use in monitoring the oxidative environment during forced degradation studies of pharmaceutical compounds. This is crucial in understanding the stability and efficacy of drugs (Wells-Knecht & Dunn, 2019).

Antimicrobial Activity

Research has shown that 2-chloro(bromo)-(2-methyl)-3-arylpropanamides exhibit low antimicrobial activity against various strains of bacteria and fungi. This indicates a potential role in the development of new antimicrobial agents (Grishchuk et al., 2013).

Inhibition of Pyruvate Dehydrogenase Kinase

Anilide derivatives of 2-chloro-N-methylpropanamide have been studied as inhibitors of pyruvate dehydrogenase kinase (PDHK). Such compounds could play a role in the treatment of conditions related to inappropriate blood lactate levels, offering new avenues in metabolic research (Bebernitz et al., 2000).

Antimicrobial Paints

N-halamine-based antimicrobial paints incorporating compounds related to 2-chloro-N-methylpropanamide have been developed. These paints show effective long-term disinfection properties, suggesting applications in public health and hygiene (Kocer, 2012).

Beta-Glycosidation of Alcohols

The compound has been used as a steering group in the beta-glycosidation of sterically hindered alcohols, showing potential in organic synthesis processes (Szpilman & Carreira, 2009).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-chloro-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUQJMNRULPRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564856
Record name 2-Chloro-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methylpropanamide

CAS RN

42275-47-8
Record name 2-Chloro-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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